Niguldipino

Descripción general

Descripción

Niguldipino is a chemical compound that has been found to have potential applications in scientific research. This compound is of interest to researchers due to its unique mechanism of action and its ability to produce biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

1. Neuroprotection and Neurodevelopment

Niguldipino, a dihydropyridine derivative, is explored in various studies for its potential neuroprotective effects. For instance, its application in neonatal rats showed promise for neuroprotection by autoregulating inducible nitric oxide synthase expression through RNA interference, indicating its potential in addressing neurological conditions (Wang et al., 2015). Another study evaluated its impact on neurodevelopmental outcomes in premature infants with severe respiratory failure, although it did not show a reduction in death or neurodevelopmental impairment (Hintz et al., 2007).

2. Effects on Learning and Memory

Niguldipino has been studied for its effects on learning and memory. Research on animal models, such as rats, has shown that it can positively influence spatial learning and memory. This includes studies where niguldipino was shown to improve cognitive performance in rats with Alzheimer's disease and influence the expression of connexin 43, a protein involved in cell communication in the brain (Zhuan, 2012).

3. Influence on Calcium Channels

Niguldipino's action on calcium channels has been a subject of interest, particularly its effect on T-type and L-type calcium currents. Studies using animal models have demonstrated that niguldipino can inhibit these currents, suggesting potential applications in conditions where modulation of calcium channels is beneficial (Romanin et al., 1992).

4. Methodological Considerations in Research

Niguldipino's hydrophobic nature poses unique challenges in scientific research, especially in radioligand binding assays. Addressing these methodical problems is crucial for accurately determining its affinity and effects, as demonstrated in studies focusing on its binding properties and interactions with receptors (Graziadei et al., 1989).

Propiedades

Número CAS |

102993-22-6 |

|---|---|

Nombre del producto |

Niguldipino |

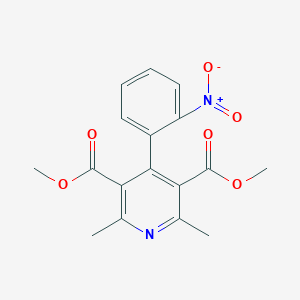

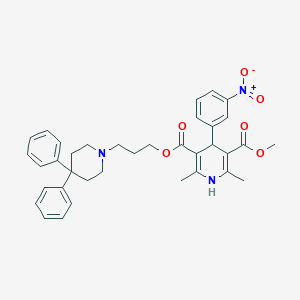

Fórmula molecular |

C36H39N3O6 |

Peso molecular |

609.7 g/mol |

Nombre IUPAC |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |

Clave InChI |

SVJMLYUFVDMUHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Otros números CAS |

102993-22-6 |

Sinónimos |

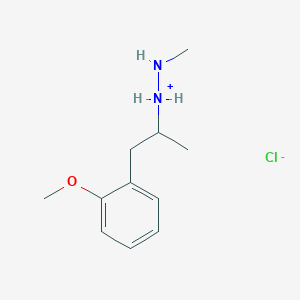

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)

![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)